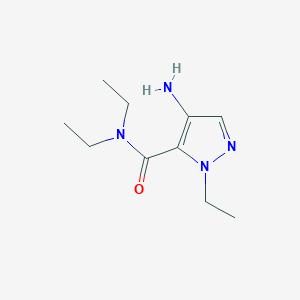
4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide
カタログ番号 B2735373
CAS番号:
1465474-29-6
分子量: 210.281
InChIキー: XJOATXNLBJTXKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound with the molecular formula C10H18N4O and a molecular weight of 210.28 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide”, often involves reactions with β-dicarbonyl compounds in ortho-phosphoric acid . Additionally, some pyrazolyl [1,2,4]triazoles have been synthesized by reacting polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a carboxamide group (CONH2), and a triethylamine group (N(C2H5)2), which contributes to its unique chemical properties .Chemical Reactions Analysis
Pyrazole derivatives, including “4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide”, are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with β-dicarbonyl compounds to form pyrazolyl [1,2,4]triazoles . The exact reactions that “4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide” can participate in would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
“4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide” is a solid compound with a molecular weight of 210.28 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.特性
IUPAC Name |
4-amino-N,N,2-triethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-12-14(9)6-3/h7H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOATXNLBJTXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

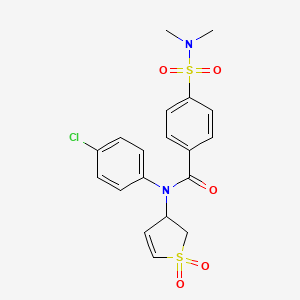
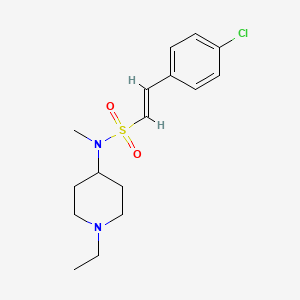
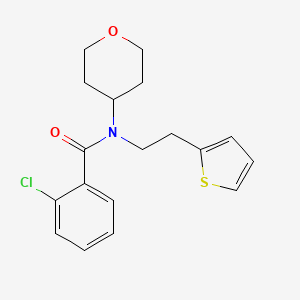
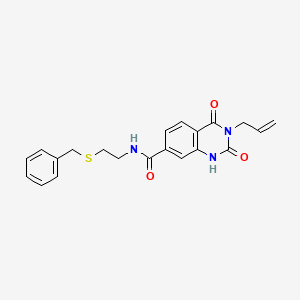

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide](/img/structure/B2735296.png)
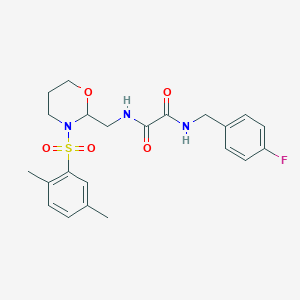
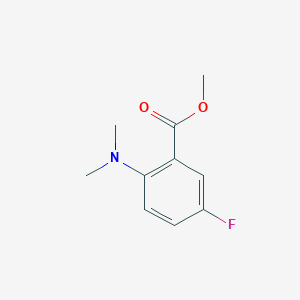
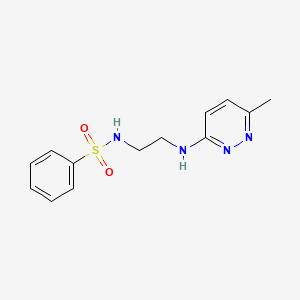
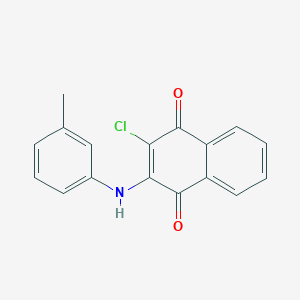
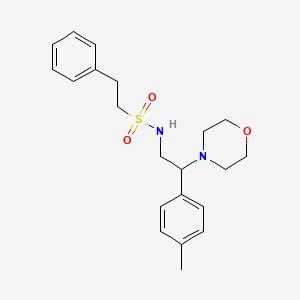
![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)
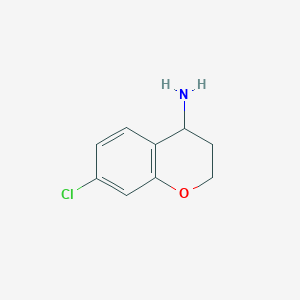
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)